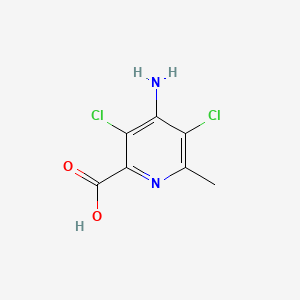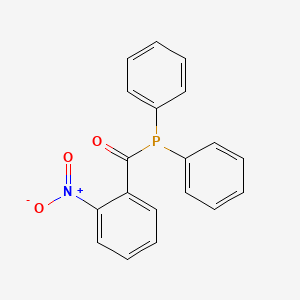
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- is a derivative of pyridinecarboxylic acid. This compound is characterized by the presence of amino, dichloro, and methyl groups attached to the pyridine ring. It is a significant compound in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2-pyridinecarboxylic acid followed by amination and methylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently .
Analyse Des Réactions Chimiques
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- include:
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester: This compound has an additional chlorine atom and is used in similar applications.
Aminopyralid: A pyridine carboxylic acid herbicide with similar structural features and applications in agriculture.
Clopyralid: Another pyridinecarboxylic acid derivative used as a selective herbicide.
The uniqueness of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
50978-41-1 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O2 |
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-3(8)5(10)4(9)6(11-2)7(12)13/h1H3,(H2,10,11)(H,12,13) |
Clé InChI |
AHKZKFYWLITUMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)




![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)

